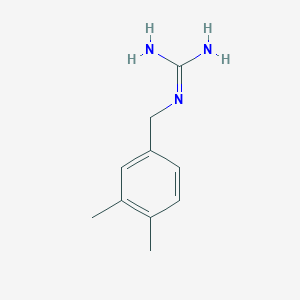
N-(3,4-dimethylbenzyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylbenzyl)guanidine, also known as DMG, is a guanidine compound that has been extensively studied for its potential therapeutic applications. DMG has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis of Diverse Guanidines
“N-(3,4-dimethylbenzyl)guanidine” can be used in the synthesis of diverse N, N′-disubstituted guanidines . This one-pot approach provides straightforward and efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . This protocol also features wide substrate scope and mild conditions .
Biological Applications
Guanidines, including “N-(3,4-dimethylbenzyl)guanidine”, have found application in a diversity of biological activities . They play key roles in various biological functions and are present in many natural products and compounds of medicinal interest .
DNA Minor Groove Binders
Guanidines can act as DNA minor groove binders . The ability of guanidines to form hydrogen bonds, their planarity, and their high basicity are some of their predominant characteristics that make this functional group very versatile for compounds with biological activity .
Kinase Inhibitors
Guanidines can also serve as kinase inhibitors . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, and inhibitors can be used to treat diseases such as cancer .
α2-Noradrenaline Receptors Antagonists
Guanidines have been used as α2-noradrenaline receptors antagonists . These receptors are a class of G protein-coupled receptors involved in the regulation of neurotransmitter release .
Organocatalysis
Guanidines also serve as valuable scaffolds in organocatalysis . Organocatalysis is a form of catalysis, involving organic compounds which offers several advantages over traditional metal-based catalysts .
Eigenschaften
IUPAC Name |
2-[(3,4-dimethylphenyl)methyl]guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-7-3-4-9(5-8(7)2)6-13-10(11)12/h3-5H,6H2,1-2H3,(H4,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWJCQKVNRSXIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN=C(N)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylbenzyl)guanidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)
![Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2717073.png)
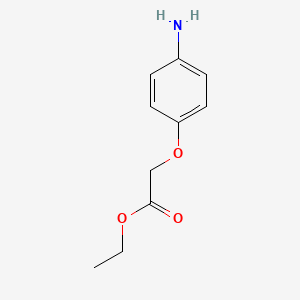
![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-[(1-hydroxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2717078.png)
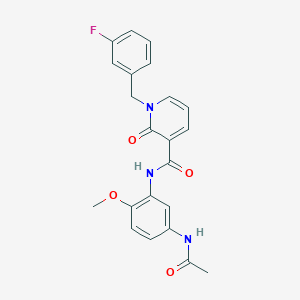
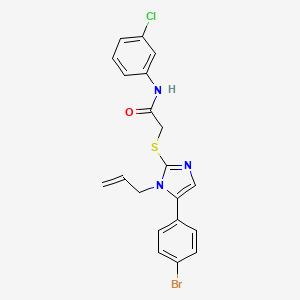
![[6-(3,4-Dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine;dihydrochloride](/img/structure/B2717081.png)
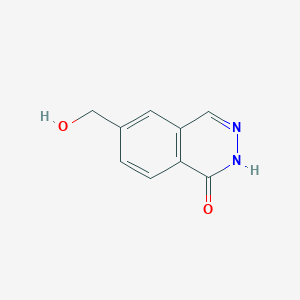
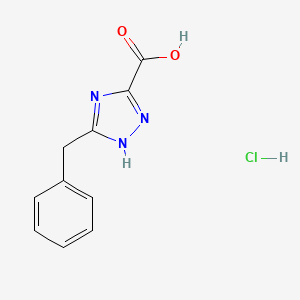
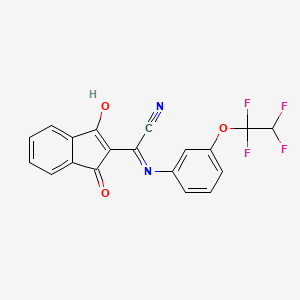
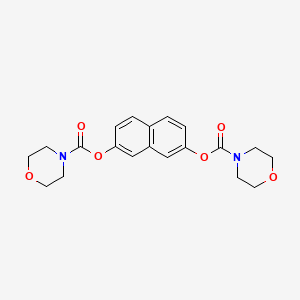

![methyl N-[4-({2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2717090.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2717092.png)